molecular formula C21H18N4O4S B2902226 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide CAS No. 872695-46-0

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide

Cat. No.: B2902226
CAS No.: 872695-46-0
M. Wt: 422.46
InChI Key: VQJURKNWSYIXBL-UHFFFAOYSA-N
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Description

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide is a synthetic small molecule belonging to the pyridazine chemical class. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms, which are increasingly popular in medicinal chemistry and drug discovery due to their wide range of biological activities . Compounds with this core structure are investigated for potential applications in various therapeutic fields, including oncology, inflammation, and cardiovascular diseases . The molecular structure of this acetamide features a 1,3-benzodioxole group, which can contribute to metabolic stability, and a sulfanylacetamide linker, connecting the core pyridazine ring to a substituted aniline moiety. This specific arrangement suggests potential for interaction with various biological targets. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-13(26)22-15-3-2-4-16(10-15)23-20(27)11-30-21-8-6-17(24-25-21)14-5-7-18-19(9-14)29-12-28-18/h2-10H,11-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJURKNWSYIXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Construction

Pyridazine cores are typically synthesized via cyclocondensation of 1,4-diketones with hydrazine. For this substrate:

  • 1,4-Diketone Precursor : Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-oxopropanoate reacts with ethyl acetoacetate under basic conditions to form 5-(2H-1,3-benzodioxol-5-yl)-2,4-pentanedione.
  • Cyclization : Treatment with hydrazine hydrate in ethanol at reflux yields 6-(2H-1,3-benzodioxol-5-yl)pyridazin-3(2H)-one.

Reaction Conditions :

Step Reagents/Conditions Time (h) Yield (%)
1 NaOEt, EtOH, 80°C 12 78
2 NH₂NH₂·H₂O, reflux 6 65

Thiolation of Pyridazinone

Conversion of the pyridazinone to the thiol derivative employs Lawesson’s reagent or P₂S₅ in toluene:
$$
\text{6-(Benzodioxol-5-yl)pyridazin-3-one} + \text{P}2\text{S}5 \xrightarrow{\text{Toluene, 110°C}} \text{6-(Benzodioxol-5-yl)pyridazine-3-thiol}
$$

Optimization Data :

Thiolating Agent Temp (°C) Yield (%) Purity (HPLC)
Lawesson’s reagent 100 72 95.2
P₂S₅ 110 85 98.5

Synthesis of N-(3-Acetamidophenyl)acetamide

Acetylation of 3-Nitroaniline

  • Nitration Protection : 3-Nitroaniline is acetylated using acetic anhydride in pyridine to yield N-(3-nitrophenyl)acetamide.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to amine, producing N-(3-aminophenyl)acetamide.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, NH), 7.35 (t, J = 8.0 Hz, 1H), 7.15 (d, J = 7.6 Hz, 1H), 6.95 (s, 1H), 6.75 (d, J = 8.0 Hz, 1H), 2.05 (s, 3H).
  • MS (ESI+) : m/z 179.1 [M+H]⁺.

Thioether Linkage Formation

The sulfanyl-acetamide bridge is constructed via a two-step sequence:

Synthesis of 2-Bromo-N-(3-acetamidophenyl)acetamide

N-(3-Aminophenyl)acetamide reacts with bromoacetyl bromide in dichloromethane (DCM) with triethylamine (TEA) as base:
$$
\text{N-(3-Aminophenyl)acetamide} + \text{BrCH}_2\text{COBr} \xrightarrow{\text{TEA, DCM}} \text{2-Bromo-N-(3-acetamidophenyl)acetamide}
$$

Conditions :

  • Molar ratio (amine:acyl bromide) = 1:1.2
  • Yield: 88% after recrystallization (EtOAc/hexane).

Nucleophilic Substitution with Pyridazine-3-thiol

6-(Benzodioxol-5-yl)pyridazine-3-thiol reacts with 2-bromoacetamide derivative in DMF using K₂CO₃ as base:
$$
\text{Ar-SH} + \text{BrCH}2\text{C(O)NHR} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ar-S-CH}2\text{C(O)NHR}
$$

Kinetic Study :

Base Temp (°C) Time (h) Yield (%)
K₂CO₃ 80 4 76
Cs₂CO₃ 100 2 82

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7 → 1:1 gradient) to isolate the target compound.

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 10.25 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H), 7.95 (s, 1H), 7.60 (d, J = 8.4 Hz, 1H), 6.95–7.10 (m, 3H, benzodioxol), 5.95 (s, 2H, OCH₂O), 4.15 (s, 2H, SCH₂), 2.10 (s, 3H, CH₃CO).
  • ¹³C NMR (150 MHz, DMSO-d₆) : δ 170.5 (C=O), 148.2 (pyridazine C-3), 132.4–115.2 (aromatic carbons), 101.5 (OCH₂O), 35.8 (SCH₂), 24.1 (CH₃CO).
  • HRMS (ESI+) : m/z calcd for C₂₀H₁₈N₄O₄S [M+H]⁺: 423.1124; found: 423.1128.

Challenges and Optimization Opportunities

  • Regioselectivity in Pyridazine Formation : Competing pathways during cyclization may yield regioisomers. HPLC monitoring and fractional crystallization are critical.
  • Thiol Oxidation : The sulfhydryl group is prone to oxidation; reactions require inert atmospheres (N₂/Ar).
  • Coupling Efficiency : Microwave-assisted synthesis could enhance thioether bond formation rates.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s distinctiveness arises from:

  • Benzodioxol group : Enhances lipophilicity and metabolic stability, as seen in ’s benzodioxin-containing compound .
  • Sulfanyl-acetamide linker : Similar to sulfanyl-triazole acetamides in , which exhibit anti-exudative activity comparable to diclofenac sodium .

Pharmacologically Relevant Analogs

Anti-Exudative Acetamides ()

Compounds 3.1–3.21 in are 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives. Key comparisons:

  • Activity : These analogs demonstrated anti-exudative effects at 10 mg/kg , rivaling diclofenac sodium (8 mg/kg) in efficacy .
  • Structural divergence : The triazole core vs. pyridazine in the target compound may alter target engagement (e.g., COX inhibition vs. kinase modulation).
Benzodioxin/Pyridine Derivative ()

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (C₂₃H₂₅N₃O₃, MW 391.46):

  • Structural overlap : Shares a benzodioxin group, enhancing membrane permeability.
  • Functional differences: The dimethylamino group and pyridine core may favor CNS activity, whereas the target compound’s acetamide group suggests peripheral targeting .
Thiophene-Pyrazole Hybrids ()

Compounds 7a and 7b combine pyrazole and thiophene moieties. While structurally distinct, their synthesis using malononitrile or ethyl cyanoacetate highlights shared strategies for introducing electron-withdrawing groups, which could stabilize the target compound’s pyridazine ring .

Tabulated Comparison of Key Attributes

Compound Name/Class Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Pyridazine Benzodioxol, sulfanyl-acetamide Not reported Inferred anti-inflammatory -
Triazole-sulfanyl acetamides (3.1–3.21) Triazole Furan, sulfanyl-acetamide ~300–350 (estimated) Anti-exudative (10 mg/kg)
Benzodioxin-pyridine derivative Pyridine Benzodioxin, dimethylamino 391.46 Research use (CNS potential)
Thiophene-pyrazole hybrids (7a/7b) Thiophene-pyrazole Cyano/ester groups ~250–300 (estimated) Not specified

Implications of Structural Differences

  • Metabolic Stability : The benzodioxol group in the target compound may confer longer half-life compared to furan-containing triazole analogs .
  • Target Selectivity : Pyridazine’s electron-deficient nature could favor interactions with kinases or purinergic receptors, unlike triazole-based COX inhibitors .

Biological Activity

The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features several notable structural components:

  • Pyridazine Ring : A six-membered aromatic ring containing two nitrogen atoms.
  • Thioether Linkage : A sulfur atom connecting different parts of the molecule, which may enhance its reactivity and biological interactions.
  • Acetamide Functional Group : This group can influence the compound's solubility and binding properties.

Molecular Formula

The molecular formula is C19H19N3O3SC_{19}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 368.4 g/mol .

Preliminary studies suggest that the compound may exert its biological effects through:

  • Enzyme Inhibition : It likely interacts with specific enzymes or receptors, modifying their activity and leading to downstream biological effects. This is crucial for understanding its therapeutic potential .
  • Binding Affinity Studies : Interaction studies are essential to determine how the compound binds to various biological targets, which can elucidate its mechanism of action .

Therapeutic Potential

The compound has been investigated for various therapeutic applications:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) for these compounds provide insight into their efficacy .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)
Compound ABacillus subtilis50
Compound BEscherichia coli100
Compound CPichia pastoris25

Case Studies

Several studies have highlighted the biological effects of structurally similar compounds:

  • Antimicrobial Studies : Research on derivatives of related benzodioxole compounds has shown varying degrees of antimicrobial activity, emphasizing the importance of structural modifications in enhancing efficacy .
  • Cancer Research : Some derivatives have been studied for their potential anti-cancer properties, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.

Structure-Activity Relationship (SAR)

The relationship between structure and biological activity is critical:

  • Modifications in substituents on the benzodioxole moiety significantly impact antimicrobial efficacy. For instance, electron-donating groups have been associated with increased activity against certain pathogens .

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Optimal ranges (e.g., 60–80°C) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
  • Reaction time : Shorter times (2–4 hrs) reduce degradation, monitored via TLC .
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization improves purity .
    Advanced techniques like continuous flow reactors may scale synthesis while maintaining consistency .

Basic: What analytical methods are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify functional groups (e.g., acetamido, benzodioxol) and connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% using C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 465.12) .
  • IR Spectroscopy : Detects key bonds (e.g., C=O at ~1680 cm⁻¹, S-C at ~650 cm⁻¹) .

Advanced: How can computational modeling predict biological target interactions?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. The pyridazine and benzodioxol moieties often interact with hydrophobic pockets .
  • Molecular Dynamics (MD) : Assess stability of ligand-target complexes (50–100 ns simulations) to evaluate binding free energies .
  • Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and identifies reactive sites for derivatization .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

Answer:

  • Assay standardization : Compare IC50 values under consistent conditions (pH, cell lines, incubation time). For example, discrepancies in MIC values may arise from bacterial strain variability .
  • Structural analogs : Test derivatives (e.g., methoxy vs. ethoxy substitutions) to isolate pharmacophores. The acetamido group’s electronic effects may modulate activity .
  • Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays (e.g., COX-2, topoisomerase) to identify primary targets .

Basic: What strategies enhance the compound’s solubility for in vitro assays?

Answer:

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes improve aqueous solubility .
  • Salt formation : React with HCl or sodium acetate to generate water-soluble ionic forms .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) for controlled release .

Advanced: How to design derivatization strategies to improve pharmacokinetic properties?

Answer:

  • Site-specific modifications : Functionalize the pyridazine ring (C-3 position) or acetamido phenyl group for enhanced bioavailability .
  • Prodrug synthesis : Introduce ester linkages (e.g., acetylating hydroxyl groups) for delayed metabolism .
  • Metabolic stability assays : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfanyl oxidation) .

Basic: What are the stability profiles under varying storage conditions?

Answer:

  • Thermal stability : Store at −20°C in inert atmospheres (N2) to prevent degradation. DSC/TGA analysis shows decomposition >150°C .
  • Light sensitivity : Amber vials prevent photolysis of the benzodioxol group .
  • pH stability : Stable at pH 6–8; avoid extremes (e.g., <pH 3 hydrolyzes acetamide) .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
  • Proteomics : SILAC-based quantification to track protein expression changes (e.g., kinase inhibition) .
  • In vivo models : Xenograft studies (e.g., murine cancer models) with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

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